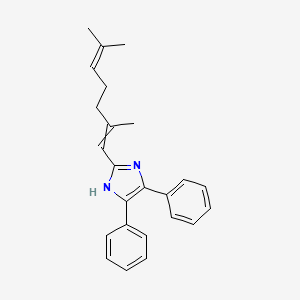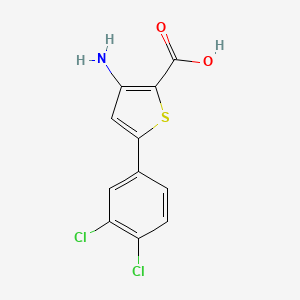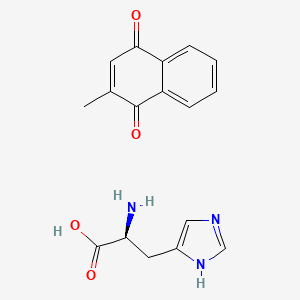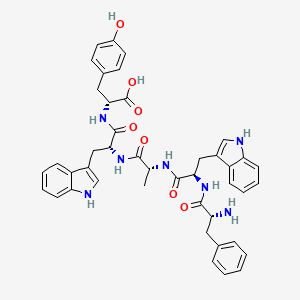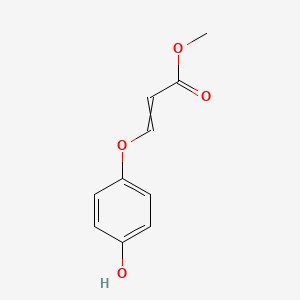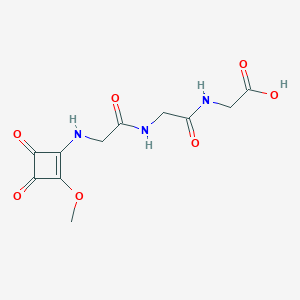![molecular formula C13H28OSi B12602955 Triethyl[(hept-6-en-2-yl)oxy]silane CAS No. 872839-39-9](/img/structure/B12602955.png)
Triethyl[(hept-6-en-2-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl[(hept-6-en-2-yl)oxy]silane: is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an alkoxy group derived from hept-6-en-2-ol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Triethyl[(hept-6-en-2-yl)oxy]silane typically involves the reaction of hept-6-en-2-ol with triethylsilane in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. Common catalysts used include platinum or palladium complexes, which facilitate the hydrosilylation reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Triethyl[(hept-6-en-2-yl)oxy]silane can undergo oxidation reactions, typically forming silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silanes or hydrocarbons.
Substitution: It can participate in substitution reactions where the alkoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Hydrosilanes or metal hydrides serve as reducing agents.
Substitution: Halogenating agents or nucleophiles are employed under mild to moderate conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes and hydrocarbons.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Triethyl[(hept-6-en-2-yl)oxy]silane is used as a reagent in organic synthesis, particularly in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.
Biology: In biological research, this compound can be used to modify surfaces of biomaterials to enhance biocompatibility and reduce biofouling.
Industry: Used in the production of silicone-based materials, coatings, and adhesives due to its ability to form strong Si-O bonds.
Wirkmechanismus
The mechanism by which Triethyl[(hept-6-en-2-yl)oxy]silane exerts its effects involves the formation of Si-O bonds through hydrosilylation or oxidation reactions. The silicon atom acts as a central hub, facilitating the attachment of various functional groups, which can then interact with molecular targets in different pathways.
Vergleich Mit ähnlichen Verbindungen
Triethylsilane: Similar in structure but lacks the alkoxy group, making it less versatile in certain reactions.
Trimethyl[(hept-6-en-2-yl)oxy]silane: Similar but with methyl groups instead of ethyl groups, affecting its reactivity and physical properties.
Triisopropyl[(hept-6-en-2-yl)oxy]silane: Contains bulkier isopropyl groups, which can influence steric interactions in reactions.
Uniqueness: Triethyl[(hept-6-en-2-yl)oxy]silane is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications in both academic and industrial settings.
Eigenschaften
CAS-Nummer |
872839-39-9 |
|---|---|
Molekularformel |
C13H28OSi |
Molekulargewicht |
228.45 g/mol |
IUPAC-Name |
triethyl(hept-6-en-2-yloxy)silane |
InChI |
InChI=1S/C13H28OSi/c1-6-10-11-12-13(5)14-15(7-2,8-3)9-4/h6,13H,1,7-12H2,2-5H3 |
InChI-Schlüssel |
VZNYGUVLBQWELT-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OC(C)CCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


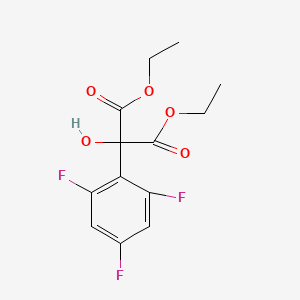
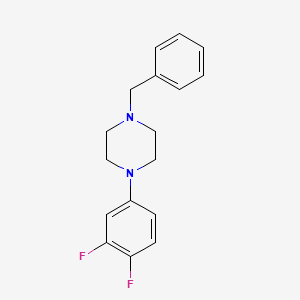


![2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)-](/img/structure/B12602901.png)

